![molecular formula C27H28N6O3S B612018 bpr1j-097 CAS No. 1327167-19-0](/img/structure/B612018.png)
bpr1j-097
概述
描述
BPR1J-097 是一种新型的 Fms 样酪氨酸激酶 3 (FLT3) 小分子抑制剂,FLT3 是一种受体酪氨酸激酶,在骨髓造血干细胞的分化和存活中起着至关重要的作用。 该化合物已显示出对急性髓系白血病 (AML) 细胞,尤其是那些具有 FLT3 突变的细胞,具有有效的抑制活性 .
科学研究应用
Efficacy Data
The efficacy of BPR1J-097 has been evaluated through various in vitro and in vivo studies. Key findings include:
- Inhibition Concentrations :
Table 1: In Vitro Kinase Inhibition Activity of this compound
Compound | IC50 (nM) | Target Kinase |
---|---|---|
This compound | 11±7 | FLT3 |
ABT-869 | 17±7 | FLT3 |
Sorafenib | 44±9 | FLT3 |
PKC412 | 37±5 | FLT3 |
This table illustrates the comparative potency of this compound against other known FLT3 inhibitors, emphasizing its superior efficacy .
Pharmacokinetic Properties
This compound has shown favorable pharmacokinetic characteristics, which are essential for its therapeutic application. Studies indicate that the compound possesses a favorable absorption profile and exhibits dose-dependent tumor growth inhibition in murine xenograft models.
Table 2: Pharmacokinetic Profile Summary
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | TBD |
Volume of distribution | TBD |
Clearance | TBD |
These pharmacokinetic properties suggest that this compound can be effectively delivered in clinical settings, potentially leading to improved patient outcomes .
Case Studies and Clinical Implications
Several case studies have explored the application of this compound in clinical settings:
- Preclinical Models : In studies using murine models with FLT3-driven AML, administration of this compound resulted in significant tumor regression, demonstrating its potential as a therapeutic agent.
- Combination Therapies : Research is ongoing to evaluate the efficacy of this compound in combination with other chemotherapeutic agents to enhance treatment outcomes for AML patients resistant to standard therapies.
作用机制
BPR1J-097 通过抑制 FLT3 激酶的活性发挥其作用。该化合物与 FLT3 的 ATP 结合位点结合,阻止下游信号分子(如信号转导子和转录激活因子 5 (STAT5)、Ras、MAPK、PI3K 和 Akt)的磷酸化和激活。 这种抑制导致 FLT3 驱动的 AML 细胞中细胞增殖的抑制和细胞凋亡的诱导 .
生化分析
Biochemical Properties
BPR1J-097 plays a crucial role in biochemical reactions by inhibiting the activity of FLT3 kinase. The compound interacts with FLT3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt . These interactions lead to the suppression of survival and proliferation signals in leukemic cells, making this compound a promising therapeutic agent for AML .
Cellular Effects
This compound has profound effects on various types of cells, particularly leukemic cells. It induces apoptosis in FLT3-driven AML cells by inhibiting FLT3/signal transducer and activator of transcription 5 phosphorylation . This inhibition disrupts cell signaling pathways that are essential for cell survival and proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its anti-leukemic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of FLT3 kinase, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell survival and proliferation. This compound also triggers apoptosis in FLT3-driven AML cells by disrupting the FLT3/signal transducer and activator of transcription 5 signaling axis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits favorable pharmacokinetic properties, including stability and minimal degradation . Long-term studies have shown that this compound maintains its inhibitory activity against FLT3 and continues to induce apoptosis in leukemic cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine xenograft models of FLT3-driven AML, this compound demonstrated dose-dependent tumor growth inhibition and regression . Higher doses of this compound resulted in more pronounced anti-tumor effects, although toxic or adverse effects were observed at excessively high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and efficacy in inhibiting FLT3 kinase activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as leukemic cells, where it exerts its inhibitory effects on FLT3 kinase . The distribution of this compound is crucial for its therapeutic efficacy and overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FLT3 kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to FLT3 to effectively inhibit its kinase activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
BPR1J-097 的合成涉及多个步骤,从核心磺酰胺药效团的制备开始。合成路线通常包括以下步骤:
核心结构的形成: 核心结构是通过一系列反应合成的,这些反应涉及磺酰胺基团与吡唑环的偶联。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其抑制活性及其药代动力学特性。
化学反应分析
BPR1J-097 会经历几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化衍生物。
还原: this compound 可以被还原以形成还原衍生物,这些衍生物可能具有不同的生物活性。
在这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应产生的主要产物通常是具有修饰生物活性的 this compound 衍生物 .
相似化合物的比较
BPR1J-097 在 FLT3 抑制剂中是独一无二的,因为它具有有效的抑制活性以及良好的药代动力学特性。类似的化合物包括:
This compound 因其对 FLT3 的高选择性和对 FLT3 驱动的 AML 细胞的有效抑制活性而脱颖而出 .
生物活性
BPR1J-097 is a novel compound recognized for its potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in inhibiting FLT3, and its pharmacokinetic properties.
This compound operates primarily as a selective inhibitor of FLT3 kinase. The compound's design incorporates a sulphonamide pharmacophore, which has been shown to effectively inhibit FLT3 activity. The inhibition leads to the blockade of downstream signaling pathways, specifically the phosphorylation of FLT3 and STAT5, which are critical for the survival and proliferation of FLT3-dependent leukemia cells.
Efficacy in Inhibiting FLT3
The potency of this compound has been quantified through various assays measuring its inhibitory concentration (IC50) against FLT3:
- IC50 Values :
- This compound: 11±7 nM against wild-type FLT3 (FLT3-WT)
- Comparison with other inhibitors:
- ABT-869: 17±7 nM
- Sorafenib: 44±9 nM
- PKC412: 37±5 nM
These values indicate that this compound is one of the most effective FLT3 inhibitors currently under investigation .
Table 1: FLT3 Kinase-Inhibitory Activity of this compound
Compound | IC50 (nM) |
---|---|
This compound | 11±7 |
ABT-869 | 17±7 |
Sorafenib | 44±9 |
PKC412 | 37±5 |
Growth Inhibition in Leukemic Cells
This compound has demonstrated substantial growth-inhibitory effects on AML cell lines expressing FLT3 mutations, particularly FLT3 internal tandem duplications (ITD). The growth inhibition concentrations (GC50) were found to be:
- MOLM-13 Cells : 21±7 nM
- MV4-11 Cells : 46±14 nM
These results highlight the compound's potential as a therapeutic agent in treating AML driven by FLT3 mutations .
Pharmacokinetics and In Vivo Efficacy
In preclinical models, this compound exhibited favorable pharmacokinetic properties, including good absorption and distribution characteristics. In murine xenograft models of AML, administration of this compound resulted in significant dose-dependent tumor growth inhibition and regression. The compound was administered intravenously at a dose of 3.4 mg/kg, demonstrating effective plasma concentrations that correlate with its in vitro activity .
Case Studies and Comparative Analysis
Recent studies have compared this compound with other FLT3 inhibitors in terms of efficacy and selectivity. For instance, while both this compound and quizartinib (another potent FLT3 inhibitor) show strong activity against FLT3 ITD mutations, this compound has been noted for its superior selectivity towards FLT3 over other kinases such as Aurora A and Aurora B, which are often implicated in cell cycle regulation.
Table 2: Selectivity Profile of this compound
Kinase | IC50 (nM) |
---|---|
FLT1 | 211 |
KDR | 129 |
Aurora A | 340 |
Aurora B | 876 |
This selectivity profile indicates that while this compound can inhibit related kinases, it does so at significantly higher concentrations than for FLT3, suggesting a targeted therapeutic approach .
属性
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKHABFIOHAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BPR1J-097 a potential therapeutic agent for AML?
A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。